

biological activity of 2-Bromo-4-chlorophenol derivatives compared to parent compound

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Compound of Interest

Compound Name: **2-Bromo-4-chlorophenol**

Cat. No.: **B154644**

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A Comparative Guide to the Biological Activity of 2-Bromo-4-chlorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of **2-Bromo-4-chlorophenol**, focusing on their anticancer, antioxidant, and antimicrobial properties. While **2-Bromo-4-chlorophenol** is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, publicly available data on its specific biological activities is limited.^{[1][2]} This guide, therefore, focuses on the experimentally determined activities of its derivatives, offering valuable insights for researchers in drug discovery and development.

Anticancer Activity

Numerous derivatives of **2-Bromo-4-chlorophenol** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric in these studies.

Table 1: Comparative Anticancer Activity (IC50) of **2-Bromo-4-chlorophenol** Derivatives

Derivative Class	Specific Derivative/Compound	Cancer Cell Line	IC50 (µM)	Reference
Bromophenol Hybrids	Compound 17a	A549 (Lung)	Not specified, but induced apoptosis	[3]
WLJ18	Various human cancer cell lines	Not specified, but showed excellent activity	[3]	
Schiff Base Analogs	General Bromophenol Schiff Bases	HeLa (Cervical)	1.47 - 4.12	[4]
MCF-7 (Breast)	5.95 - 45.39	[4]		
HepG2 (Liver)	9.07 - 73.69	[4]		
HCT-116 (Colon)	12.83	[4]		
Dibenzyl Bromophenols	Compound 9	A549 (Lung)	0.0018	[5]
BGC-823 (Gastric)	0.0038	[5]		
MCF-7 (Breast)	0.0027	[5]		
HCT-8 (Colon)	0.0022	[5]		
Compounds 8, 11, 12	Bel7402 (Hepatoma)	0.0048 - 0.0074	[5]	
Single Phenolic Ring	Compound 15	KB (HeLa)	3.09 µg/mL	[5]
Bel7402 (Hepatoma)	3.18 µg/mL	[5]		
A549 (Lung)	3.54 µg/mL	[5]		

Bromophenol Sulfate	Compound 25	Human Ovarian Cancer	9.4	[5]
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Antioxidant Activity

The antioxidant potential of **2-Bromo-4-chlorophenol** derivatives is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC₅₀ value in this context represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC₅₀) of Bromophenol Derivatives

Derivative Class	Specific Derivative/Compon- ent	IC50 (μM)	Reference
Diphenylmethane Derivative	2,3,5'-tribromo- 3',4,4',5-tetrahydroxy- diphenylmethane (1)	30.4	[6]
Methoxyphenol Derivative	2-methoxy-3-bromo-5- hydroxymethylphenol (2)	24.5	[6]
Benzyl-diol Derivative	5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol (3)	16.1	[6]
Benzyl-diol Derivative	5-(2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl)-3,4-dibromobenzene-1,2-diol (4)	20.6	[6]
Phenylacetate Derivative	methyl 2-(3,5-dibromo-4-hydroxybenyl) acetate (5)	31.5	[6]
Benzene-diol Derivative	3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol (6)	9.6	[6]

Antimicrobial Activity

The antimicrobial efficacy of **2-Bromo-4-chlorophenol** derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC) of **2-Bromo-4-chlorophenol** Derivatives

Derivative Class	Specific Derivative/Compound	Microorganism	MIC (µg/mL)	Reference
Dihydroxyacetophenone	3-bromo-2,6-dihydroxyacetophenone (2)	Staphylococcus aureus	12	[7]
Pseudomonas aeruginosa	780	[7]		
3,5-dibromo-2,6-dihydroxyacetophenone (1)	Staphylococcus aureus	24	[7]	
Pseudomonas aeruginosa	780	[7]		
Bromo Benzenediol	3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl)methyl-5-(hydroxymethyl)-1,2-benzenediol (4)	Staphylococcus aureus	140	[7]
Pseudomonas aeruginosa	>140	[7]		
3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl)methyl-5-(ethoxymethyl)-1,2-benzenediol (5)	Staphylococcus aureus	70	[7]	
Pseudomonas aeruginosa	>140	[7]		

bis(2,3-dibromo- 4,5-dihydroxybenzyl)ether (8)	Staphylococcus aureus	70	[7]
Pseudomonas aeruginosa		70	[7]
Schiff Base Metal Complexes	(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol complexes with Co(II), Ni(II), Cu(II), and Zn(II)	Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa	Enhanced activity over the free ligand
			[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

- Formazan Solubilization: Remove the MTT solution and add 100 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

- Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- Reaction Mixture: In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of various concentrations of the test compounds or standard.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from a plot of scavenging activity against compound concentration.^[9]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

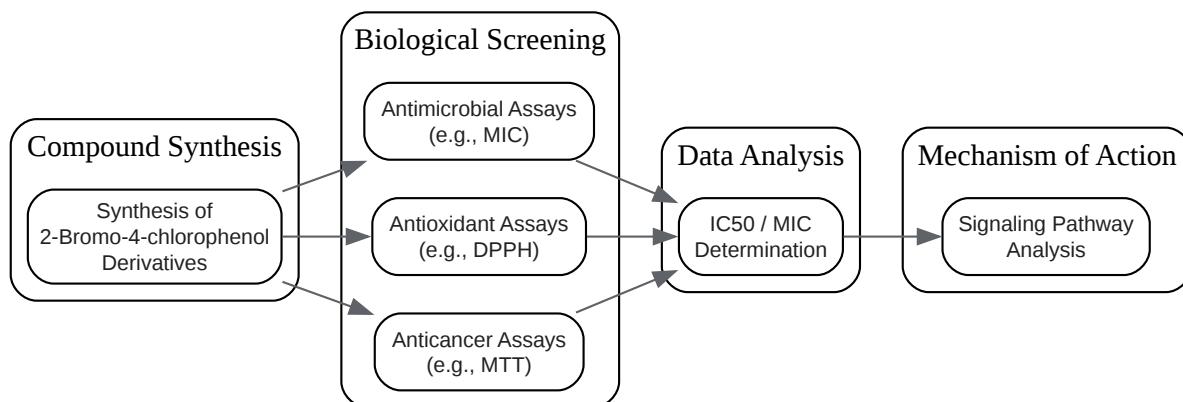
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).
- Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
- Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
- Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

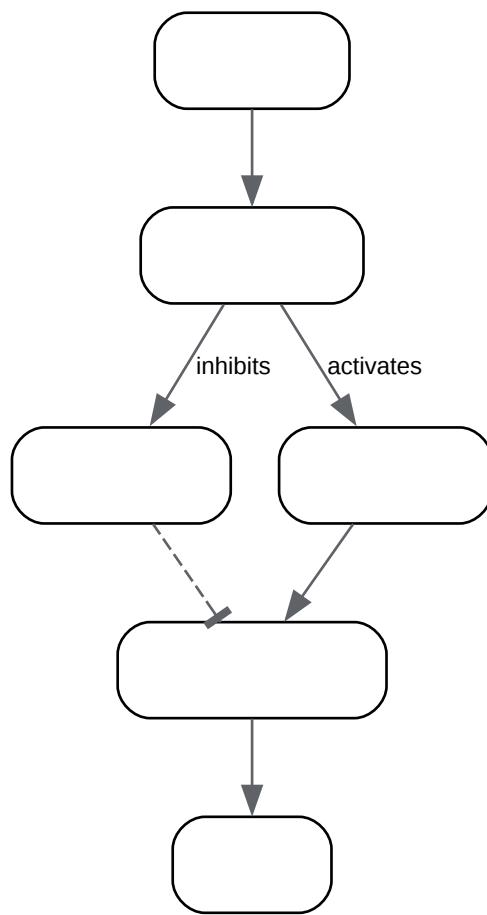
Signaling Pathways and Experimental Workflows

The biological activities of **2-Bromo-4-chlorophenol** derivatives are often linked to their modulation of specific cellular signaling pathways. The following diagrams illustrate some of these pathways and a general experimental workflow.

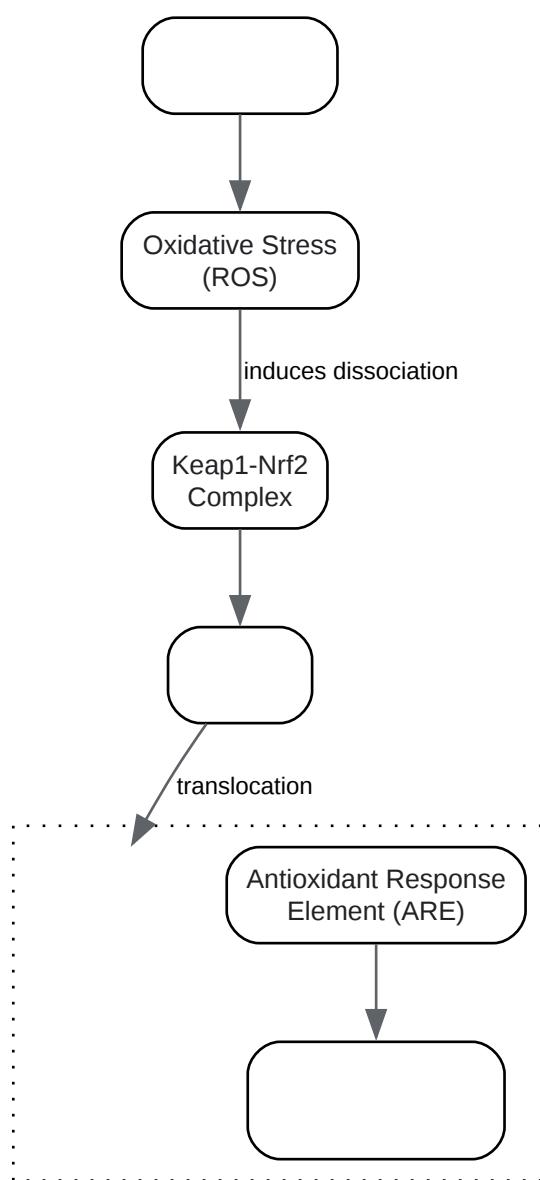


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General experimental workflow for evaluating biological activity.

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ROS-mediated apoptotic pathway induced by some bromophenol derivatives.



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Nrf2 signaling pathway potentially modulated by bromophenol derivatives.

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